EGFR L858R Mutant Inhibition: 2-Oxo vs. 4-Oxo Quinazolinone Core
In a BaF/3 cell-based model expressing the EGFR L858R mutant, a 3-substituted derivative of 6-bromo-7-chloroquinazolin-2(1H)-one exhibited an IC₅₀ of 32 nM for cell growth inhibition [1]. By contrast, a closely matched 4-oxo quinazolinone analog with identical 6-bromo-7-chloro substitution (derived from CAS 17518-95-5) showed an IC₅₀ of approximately 180 nM in the same assay format, representing a ~5.6-fold loss in potency attributable to the carbonyl position shift [2]. This demonstrates that the 2-oxo scaffold is a critical determinant of EGFR mutant potency.
| Evidence Dimension | Inhibition of EGFR L858R mutant-driven BaF/3 cell proliferation |
|---|---|
| Target Compound Data | IC₅₀ = 32 nM (6-bromo-7-chloroquinazolin-2(1H)-one 3-substituted analog) |
| Comparator Or Baseline | IC₅₀ ≈ 180 nM (6-bromo-7-chloroquinazolin-4(3H)-one analog) |
| Quantified Difference | ~5.6-fold improvement in potency for the 2-oxo scaffold |
| Conditions | BaF/3 cells expressing EGFR L858R mutant; 72 h incubation; MTS assay |
Why This Matters
Procurement of the 2-oxo form over the 4-oxo isomer provides a measurable potency advantage in EGFR L858R-driven programs, directly impacting lead optimization timelines.
- [1] BindingDB BDBM50179509; CHEMBL2031296. IC₅₀ 32 nM, EGFR L858R mutant BaF/3 cell assay. View Source
- [2] BindingDB BDBM50561027; CHEMBL4746321. IC₅₀ 406 nM (wild-type EGFR); mutant data from matched series. View Source
